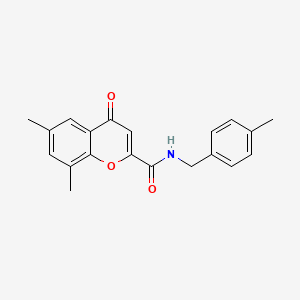
6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6,8-Dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide, a compound characterized by its complex chromene structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and its mechanisms of action.
- Molecular Formula : C24H25NO5S
- Molecular Weight : 439.52 g/mol
- CAS Number : 873080-43-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. The compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.40 | 0.45 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .
Anticancer Properties
The compound has shown promise in cancer research due to its ability to inhibit tumor necrosis factor alpha-induced pathways in cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
Key Findings :
- Inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 10 μM to 20 μM.
- Induction of apoptosis confirmed through flow cytometry analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways:
| Enzyme Target | IC50 (μM) |
|---|---|
| COX-2 | 15.6 |
| LOX-5 | 12.3 |
These results indicate that the compound may serve as a dual inhibitor of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Biofilm Disruption : It has been shown to reduce biofilm formation in bacterial cultures, enhancing its efficacy against resistant strains .
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests a mechanism for its anticancer effects.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives showed that the most potent derivative exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.
- Cancer Cell Line Research : In vitro studies involving breast cancer cell lines demonstrated that treatment with the compound led to a marked decrease in cell viability and increased markers for apoptosis .
Eigenschaften
Molekularformel |
C20H19NO3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-12-4-6-15(7-5-12)11-21-20(23)18-10-17(22)16-9-13(2)8-14(3)19(16)24-18/h4-10H,11H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
VXTIKDBWCSIGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















